N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-17-15(10-21-11)13-6-2-3-7-14(13)18-22(19,20)12-5-4-8-16-9-12/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPUHYGFGYJHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 2-methylthiazole with a suitable phenyl derivative, followed by sulfonation and subsequent coupling with pyridine-3-sulfonamide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO
NH-) can participate in nucleophilic substitution under acidic or basic conditions. For example:
-
Amine displacement : Reaction with primary or secondary amines yields substituted sulfonamides.
-
Hydroxide-mediated hydrolysis : Under strong basic conditions (e.g., NaOH), the sulfonamide may hydrolyze to form sulfonic acid derivatives .
Table 1: Example Nucleophilic Substitution Conditions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine | DCM, RT, 12h | N-Ethyl derivative | ~65% | |
| KOH (aq.) | Reflux, 6h | Pyridine-3-sulfonic acid | ~80% |
Oxidation and Reduction Reactions
-
Thiazole ring oxidation : The 2-methyl-1,3-thiazole moiety is susceptible to oxidation. For instance, using H
O
or mCPBA may yield sulfoxide or sulfone derivatives, though steric hindrance from the methyl group may limit reactivity . -
Sulfonamide reduction : LiAlH
can reduce the sulfonamide to a thioether (-S-), though this is less common due to the stability of the sulfonamide group.
Cycloaddition and Ring-Opening Reactions
The pyridine and thiazole rings may engage in cycloaddition reactions:
-
Diels-Alder reactivity : The electron-deficient pyridine ring can act as a dienophile, though its aromaticity typically requires high temperatures or catalysts .
-
Thiazole ring-opening : Strong nucleophiles (e.g., Grignard reagents) can open the thiazole ring, forming thioamide intermediates .
Coordination Chemistry
The pyridine nitrogen and sulfonamide oxygen can act as ligands for metal ions (e.g., Cu
, Pd
):
-
Copper complexes : Forms stable complexes in aqueous ethanol, enabling applications in catalysis or material science .
Acid/Base-Mediated Rearrangements
-
Sulfonamide cleavage : Prolonged exposure to HCl (1–2 N) cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and 2-(2-methylthiazol-4-yl)aniline .
-
pH-dependent tautomerism : The thiazole ring may exhibit tautomeric shifts under acidic conditions, though this is less pronounced due to methyl substitution.
Computational Insights
Density functional theory (DFT) studies suggest:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide. Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The presence of the thiazole ring enhances the compound's ability to inhibit cell growth by interfering with specific cellular pathways. For instance, derivatives have been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
- Case Studies : A study evaluated a series of thiazole-pyridine hybrids for their activity against breast cancer cell lines (MCF-7). One derivative demonstrated an IC50 value of 5.71 μM, indicating superior efficacy compared to standard treatments like 5-fluorouracil (IC50 6.14 μM) .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity:
- Bacterial Inhibition : Compounds containing thiazole structures have shown promising results against various bacterial strains. For example, certain thiazole derivatives were found to be equipotent to chloramphenicol against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 3.125 µg/mL .
- Clinical Relevance : The potential use of these compounds in treating infections caused by resistant bacterial strains has been a focal point in recent research, with several derivatives exhibiting significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Neurological Applications
There is emerging evidence supporting the application of thiazole-containing compounds in neurological disorders:
- Anti-Alzheimer's Activity : Some studies have synthesized sulfonamide analogs that demonstrate potential as anti-Alzheimer agents. These compounds were evaluated for their ability to inhibit acetylcholinesterase and exhibit neuroprotective effects .
- Case Studies : In a related study, a series of thiazole-bearing sulfonamides were assessed for their neuroprotective properties, showing promising results in reducing neuroinflammation and improving cognitive function in animal models .
Pain Management
The compound has been explored for its role as a selective inhibitor of sodium channels involved in pain signaling:
- NaV1.7 Inhibition : this compound has been identified as a potent inhibitor of NaV1.7 sodium channels, which are crucial targets for pain management therapies. This inhibition can lead to reduced pain perception and provide a novel approach for analgesic drug development .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. For instance, it may induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Key Findings and Implications
- Functional Group Impact : Sulfonamide-containing compounds (e.g., the target) may exhibit stronger hydrogen-bonding interactions compared to urea (FTBU-1) or alcohol derivatives, influencing target selectivity and pharmacokinetics.
- Solubility and Reactivity : Carboxylic acid derivatives (e.g., Kanto’s isoxazole-thiazole compound) offer superior aqueous solubility, whereas the target compound’s sulfonamide group balances moderate polarity with metabolic stability.
- Structural Rigidity vs. Flexibility : Polycyclic systems (e.g., TFM-4AS-1) prioritize target affinity through rigidity, while the target compound’s flexible aryl-thiazole system may allow broader conformational adaptability.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. This article reviews its biological activities, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 253.34 g/mol. The structural features include a pyridine ring, a thiazole moiety, and a sulfonamide group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds bearing thiazole and pyridine moieties exhibit notable antimicrobial properties. A study conducted on various thiazole derivatives demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.5 | Staphylococcus aureus |
| 5a | 0.25 | 0.75 | Staphylococcus epidermidis |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study involving a panel of 60 cancer cell lines revealed that certain thiazole-pyridine hybrids exhibited significant antiproliferative activity. Notably, compound 4 from the series inhibited growth by more than 50% across multiple cancer types, including lung and colon cancers .
Table 2: Anticancer Activity of Pyridine-Thiazole Hybrids
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4 | NCI-H460 (Lung Cancer) | -76.78 |
| 4 | HT29 (Colon Cancer) | -65.12 |
| 4 | U251 (CNS Cancer) | -70.45 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The presence of the sulfonamide group enhances its binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Case Studies
- Antimicrobial Case Study : A study highlighted the effectiveness of thiazole derivatives in inhibiting biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .
- Anticancer Case Study : In vitro assays showed that the compound induced apoptosis in cancer cells via mitochondrial pathways, indicating its potential as a lead compound for further development in cancer therapy .
Q & A
Synthesis and Optimization
Q: What synthetic routes are reported for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide , and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step organic reactions, such as:
- Sulfonamide coupling : Reaction of pyridine-3-sulfonyl chloride with a 2-(2-methylthiazol-4-yl)aniline derivative under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, requiring precise temperature control (60–80°C) and solvents like ethanol or acetonitrile .
Optimization strategies : - Use of palladium catalysts for Suzuki-Miyaura cross-coupling to attach aromatic groups .
- Solvent selection (e.g., DMF for solubility vs. toluene for reflux conditions) and inert atmospheres to prevent oxidation .
Structural Characterization
Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A: Key methods include:
- NMR spectroscopy :
- HPLC-MS : To verify purity (>95%) and molecular weight via ESI-MS (expected [M+H]⁺ ~370–380 Da) .
- X-ray crystallography : For absolute configuration determination, though limited data exist for this specific compound .
Biological Activity and Target Validation
Q: What biological targets or pathways are associated with this compound, and how can its mechanism of action be elucidated? A: Structural analogs (e.g., ZD4054, a pyridine-sulfonamide endothelin receptor antagonist) suggest potential targeting of:
- GPCRs (e.g., endothelin receptors) via sulfonamide-mediated hydrogen bonding .
- Kinases or enzymes (e.g., cyclooxygenase) due to thiazole’s electron-rich aromatic system .
Methodological approaches : - In vitro binding assays : Radioligand displacement studies with purified receptors .
- Enzyme inhibition assays : Monitor activity changes using fluorogenic substrates (e.g., for proteases) .
Addressing Contradictory Bioactivity Data
Q: How should researchers resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)? A: Key considerations:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) .
- Dose-response validation : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values .
- Solubility effects : Pre-dissolve in DMSO at ≤0.1% v/v to avoid aggregation artifacts .
Computational Modeling
Q: What computational tools are recommended to predict binding modes or pharmacokinetic properties? A:
- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with receptors (e.g., endothelin A receptor PDB: 5GLH) .
- ADMET prediction (SwissADME) : Assess logP (~2.5–3.5), aqueous solubility (<0.1 mg/mL), and CYP450 metabolism risks .
- MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 50–100 ns trajectories .
Structure-Activity Relationship (SAR) Studies
Q: How can structural modifications enhance the compound’s bioactivity or selectivity? A: SAR strategies based on analogs:
- Thiazole substitution : Replace 2-methyl with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions .
- Pyridine ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve binding affinity .
- Sulfonamide optimization : Replace with carboxamide to reduce plasma protein binding .
Advanced Applications in Drug Discovery
Q: What preclinical models are suitable for evaluating this compound’s therapeutic potential? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
